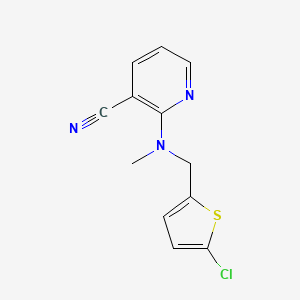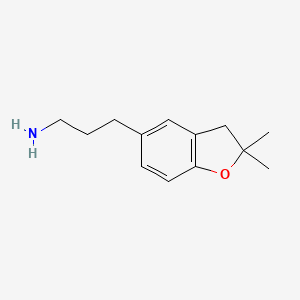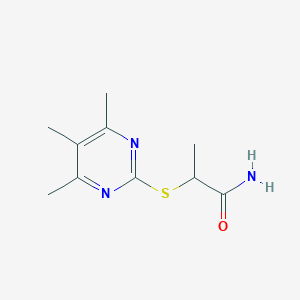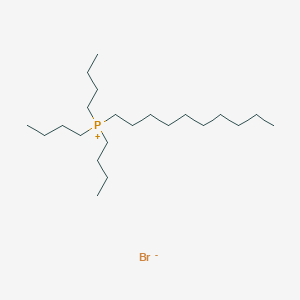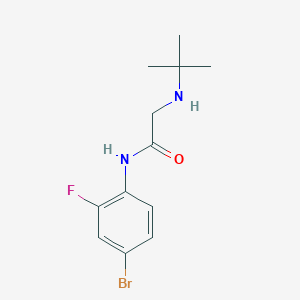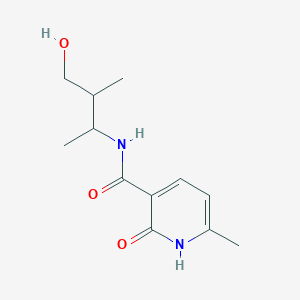
N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of dihydropyridines, which are known for their diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-3-methylbutan-2-one with 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of a suitable condensing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of high-throughput screening and optimization techniques can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide
- 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide
Uniqueness
N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific structural features and the presence of both hydroxyl and carbonyl functional groups. These features contribute to its diverse reactivity and potential biological activities, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H18N2O3 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
N-(4-hydroxy-3-methylbutan-2-yl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N2O3/c1-7(6-15)9(3)14-12(17)10-5-4-8(2)13-11(10)16/h4-5,7,9,15H,6H2,1-3H3,(H,13,16)(H,14,17) |
Clé InChI |
WPOYJYYLCPMNTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C(=O)N1)C(=O)NC(C)C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


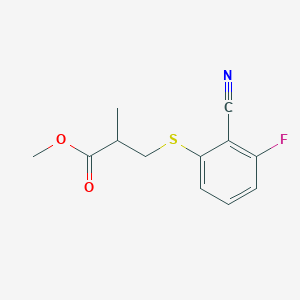
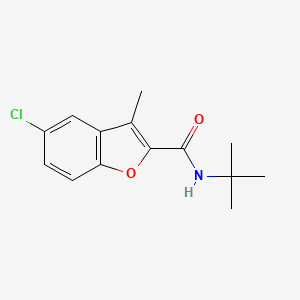
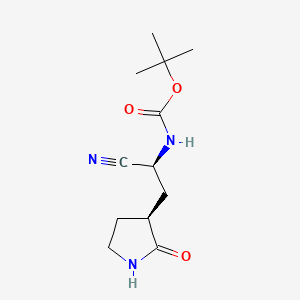
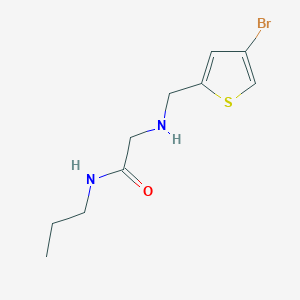
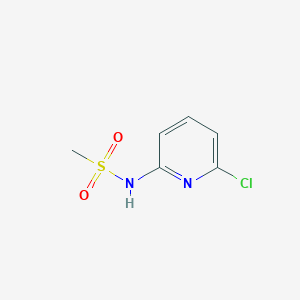
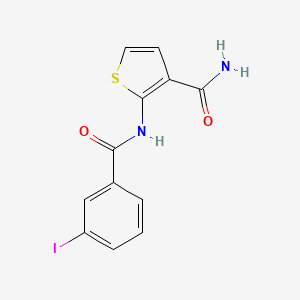
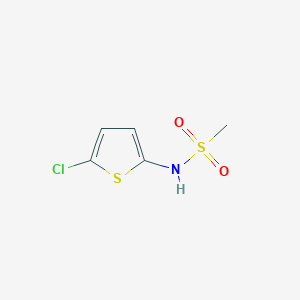
![3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B14911566.png)

